1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one
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Overview
Description
1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the condensation of 2,4-dimethylthiazole with benzylamine under acidic conditions to form the intermediate thiazolium salt, which is then further reacted with piperazine-2-one to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its antimicrobial, antifungal, and antiviral properties, making it a candidate for developing new therapeutic agents.
Medicine: The compound's biological activities have been explored for potential use in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: Its unique chemical structure makes it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which 1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one is compared with other thiazole derivatives, such as 2,4-dimethylthiazole and benzylpiperazine, highlighting its unique chemical structure and properties
Properties
IUPAC Name |
1-benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-16(22-14(2)18-13)11-19-8-9-20(17(21)12-19)10-15-6-4-3-5-7-15/h3-7H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLCSQZYWLVBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCN(C(=O)C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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